Ferric pyrophosphate
Overview
Description
Ferric pyrophosphate, also known as iron(III) pyrophosphate, is a chemical compound with the formula Fe₄(P₂O₇)₃. It is an iron replacement product used primarily to treat iron deficiency. This compound is known for its high bioavailability and mild gastrointestinal effects compared to other iron supplements .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric pyrophosphate can be synthesized by reacting ferric sulfate with tetrasodium pyrophosphate in an aqueous solution. The reaction typically involves the dropwise addition of a solution of disodium citrate and tetrasodium pyrophosphate to a ferric sulfate solution .
Industrial Production Methods: In industrial settings, this compound is produced by mixing a lithium source, an iron source, and a phosphorus source in specific molar ratios. The mixture is then ball-milled, dried, ground, and calcined under controlled temperatures and atmospheres to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ferric pyrophosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state iron compounds.
Substitution: this compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligands like phosphates and citrates are commonly involved in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state iron compounds.
Reduction: Lower oxidation state iron compounds.
Substitution: Various iron-ligand complexes.
Scientific Research Applications
Ferric pyrophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Employed in studies related to iron metabolism and transport in biological systems.
Mechanism of Action
The mechanism of action of ferric pyrophosphate is based on the strong complex formation between ferric ions and pyrophosphate. This complexation enhances the bioavailability of iron and reduces gastrointestinal side effects. Pyrophosphate also facilitates iron removal from transferrin, enhances iron transfer to ferritin, and promotes iron exchange between transferrin molecules .
Comparison with Similar Compounds
- Ferrous sulfate
- Ferrous gluconate
- Ferric citrate
Comparison:
- Bioavailability: Ferric pyrophosphate has comparable bioavailability to water-soluble iron compounds like ferrous sulfate .
- Gastrointestinal Effects: this compound is milder on the gastrointestinal tract compared to ferrous sulfate and ferrous gluconate .
- Organoleptic Properties: Unlike ferrous sulfate, this compound does not alter the taste or color of fortified foods .
This compound stands out due to its high bioavailability, mild gastrointestinal effects, and suitability for food fortification without altering sensory properties.
Properties
IUPAC Name |
iron(3+);phosphonato phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Fe.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADNYOZXMIKYPR-UHFFFAOYSA-B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe4(P2O7)3, Fe4O21P6 | |
Record name | iron(III) pyrophosphate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Iron(III)_pyrophosphate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047600 | |
Record name | Iron(III) pyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nonahydrate: Yellowish-white solid, practically insoluble in water; [Merck Index] Beige crystalline solid; [MSDSonline] | |
Record name | Ferric pyrophosphate | |
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URL | https://haz-map.com/Agents/5300 | |
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Solubility |
Soluble after treatment with citric acid and sodium hydroxyde | |
Record name | Ferric pyrophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Mechanism of Action |
The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin. | |
Record name | Ferric pyrophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
10058-44-3, 10402-25-2 | |
Record name | Ferric pyrophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphosphoric acid, iron(3+) salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferric pyrophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09147 | |
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Record name | Diphosphoric acid, iron(3+) salt (3:4) | |
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Record name | Diphosphoric acid, iron(3+) salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Iron(III) pyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrairon tris(pyrophosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.160 | |
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Record name | FERRIC PYROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK8899250F | |
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Record name | FERRIC PYROPHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/454 | |
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Melting Point |
Decomposes | |
Record name | Ferric pyrophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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